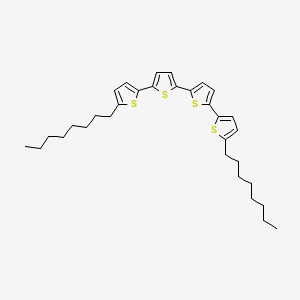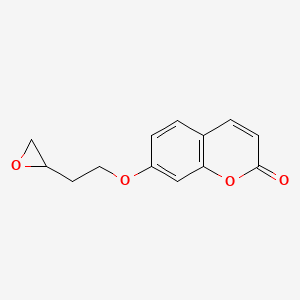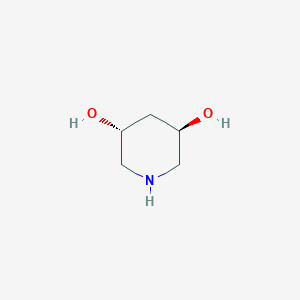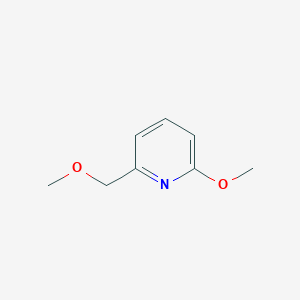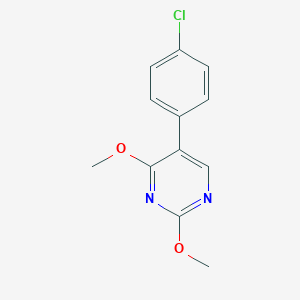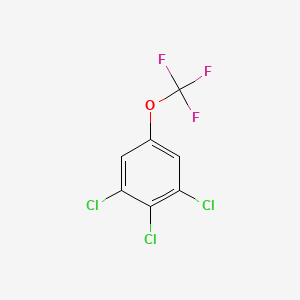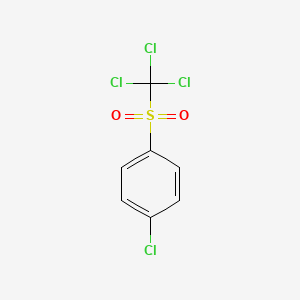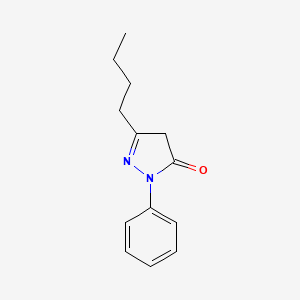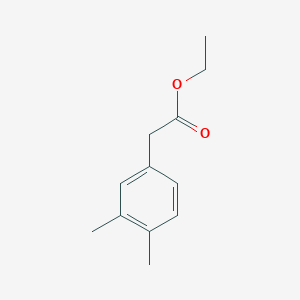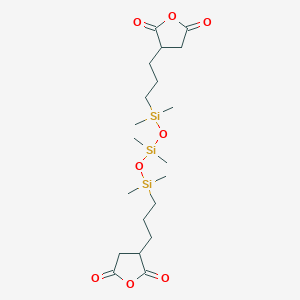
Polydimethylsiloxane, succinic anhydride terminated, viscosity 75-100 cSt.
説明
Polydimethylsiloxane, succinic anhydride terminated, viscosity 75-100 cSt is a type of polymeric organosilicon compound. It is optically clear, inert, non-toxic, and inflammable . It is widely used in various scientific and industrial fields. The product code for this compound is DMS-Z21 and its CAS number is 161205-23-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of an inorganic backbone linked with silicon and oxygen. Methyl groups are bonded to silicon atoms that establish a repeating unit in the polymer chain . The molecular formula is C20H36O8Si3.Physical And Chemical Properties Analysis
This compound has a molecular weight of 600-800 g/mol . It has a boiling point of > 205 °C, a melting point of < -40 °C, and a flash point of > 110 °C . The density is 1.06 g/mL and the refractive index at 20˚C is 1.436 . The viscosity at 25 ˚C is 75-100 cSt .科学的研究の応用
Medical Devices
Polydimethylsiloxane (PDMS) is widely used in the production of medical devices . It is optically clear, inert, non-toxic, and inflammable , making it suitable for a variety of medical applications.
Elastomer
PDMS serves as an elastomer . Its flexibility and durability make it an excellent choice for applications that require materials to withstand stress and strain without breaking.
Antifoaming Agent
PDMS acts as an antifoaming agent . It can be used to reduce or prevent the formation of foam in industrial processes and products.
Heat-Resistant Lubricants
Due to its good thermal stability , PDMS is used in the formulation of heat-resistant lubricants . These lubricants are essential in industries where machinery operates at high temperatures.
Fire Retardants
PDMS is used in the production of fire retardants . Its inflammable nature helps to slow down or stop the spread of fire.
Cosmetics
In the cosmetics industry, PDMS is used due to its clear and non-toxic properties . It helps in providing a smooth application and enhances the texture of cosmetic products.
Electronic Applications
PDMS-based composites have various electronic applications such as sensing, electromagnetic radiation shielding, microwave absorption, and actuation .
Biodegradable Films/Membranes
PDMS facilitates the formation of vital biodegradable films/membranes . These films/membranes can be used in various research and industrial applications.
Safety and Hazards
While specific safety and hazard information for this compound is not detailed in the search results, general safety measures should be taken while handling it. This includes avoiding unnecessary exposure, using proper protective equipment, including respiratory protection, and avoiding all eye and skin contact .
作用機序
Target of Action
Polydimethylsiloxane, succinic anhydride terminated, is an organosilicon polymer . Its primary targets are surfaces where it acts as a lubricant, antioxidant, and surfactant .
Mode of Action
The compound interacts with its targets by forming a thin layer on the surface, reducing friction and preventing adhesion . Its strong chemical stability contributes to its effectiveness .
Biochemical Pathways
As an organosilicon polymer, it doesn’t directly interact with biochemical pathways in the traditional sense. Instead, it modifies the physical properties of surfaces, influencing processes like friction and adhesion .
Result of Action
The result of the compound’s action is a reduction in friction and prevention of surface adhesion . This makes it useful in various industrial applications, such as lubricants and surfactants .
Action Environment
The efficacy and stability of the compound are influenced by environmental factors. It exhibits good thermal stability, oil resistance, and abrasion resistance . It should be stored at 2-8°C under inert gas . Safety measures should be taken to avoid skin and eye contact .
特性
IUPAC Name |
3-[3-[[[3-(2,5-dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O8Si3/c1-29(2,11-7-9-15-13-17(21)25-19(15)23)27-31(5,6)28-30(3,4)12-8-10-16-14-18(22)26-20(16)24/h15-16H,7-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMOQYJHDCRLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC1CC(=O)OC1=O)O[Si](C)(C)O[Si](C)(C)CCCC2CC(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O8Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
161205-23-8 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161205-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID301100048 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[[[3-(2,5-Dioxooxolan-3-yl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]oxolane-2,5-dione | |
CAS RN |
161205-23-8 | |
| Record name | Poly[oxy(dimethylsilylene)], α-[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]-ω-[[dimethyl[3-(tetrahydro-2,5-dioxo-3-furanyl)propyl]silyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid hydrochloride](/img/structure/B6324077.png)
